3-Chloropropyltrichlorosilane
Description
Historical Context and Evolution of Organosilicon Chemistry Research
The field of organosilicon chemistry, which studies compounds containing carbon-silicon bonds, officially began in 1863 when Charles Friedel and James Crafts achieved the first synthesis of an organosilicon compound, tetraethylsilane. magtech.com.cnnih.govstarshinechemical.com This breakthrough marked the genesis of a new branch of chemistry. magtech.com.cn For several decades following this discovery, research focused on synthesizing simple organosilicon compounds. magtech.com.cn A pivotal era of growth occurred between 1904 and 1944, largely driven by the extensive and foundational work of English chemist Frederic Kipping. starshinechemical.comresearchgate.net Kipping synthesized a wide array of organosilicon compounds, introduced the term "silicone," and his use of the Grignard reaction to produce hydrolyzable silanes became a cornerstone for the future silicone industry. starshinechemical.com
The 1940s heralded a significant shift from academic exploration to industrial application, spurred by the recognition of the potential of polymeric organosilicon compounds. magtech.com.cnchemicalbook.com Researchers like J.F. Hyde at Corning Glass Company and Eugene G. Rochow at General Electric pioneered the development of silicone resins, coatings, and polymers. magtech.com.cn The major industrial turning point was the development of the "direct process" (or Müller-Rochow process) in the 1940s. chemicalbook.com This process, which involves the direct reaction of silicon with alkyl chlorides, enabled the cost-effective and large-scale production of organosilanes, forming the bedrock of the modern silicone industry. chemicalbook.com This industrialization paved the way for the synthesis and widespread use of specialized organosilicon compounds, including functionalized silanes like 3-chloropropyltrichlorosilane, which serve as vital intermediates in numerous advanced applications. researchgate.netchemicalbook.com
Significance of this compound in Modern Chemical Synthesis and Materials Science Research
This compound (CPTCS) is a highly reactive, bifunctional organosilicon compound that holds a position of considerable importance as a fundamental building block in modern chemical synthesis and materials science. cymitquimica.comdntb.gov.ua Its structure, featuring a reactive trichlorosilyl (B107488) (-SiCl₃) group at one end and a versatile chloropropyl group at the other, allows it to act as a molecular bridge between inorganic and organic materials. cymitquimica.com The high reactivity of the trichlorosilyl group, which readily undergoes hydrolysis in the presence of moisture to form silanol (B1196071) (-SiOH) groups, is central to its primary function. cymitquimica.com These silanol groups can then condense with hydroxyl groups on the surfaces of inorganic substrates like glass, silica (B1680970), and metal oxides, forming stable covalent siloxane (Si-O-Si) bonds.
This ability to functionalize surfaces makes CPTCS an indispensable intermediate in the production of a wide range of silane (B1218182) coupling agents. nih.govmerckmillipore.com By first anchoring to an inorganic surface, the compound exposes its chloropropyl group, which can then participate in further chemical reactions, such as nucleophilic substitution, to graft organic functionalities onto the surface. researchgate.netnih.gov This enhances adhesion and compatibility between dissimilar materials, a critical requirement in the manufacturing of composites, coatings, and adhesives. nih.govmdpi.com In materials science, this property is exploited for surface modification of nanoparticles to improve their stability and biocompatibility, and in electronics to modify gate insulators. google.comnih.gov Furthermore, CPTCS is a key precursor for synthesizing more complex and specialized organosilanes, such as 3-chloropropyltrialkoxysilanes, by reacting it with the corresponding alcohols. chemicalbook.commerckmillipore.commdpi.com
Current Research Landscape and Emerging Trends
The contemporary research landscape for this compound is focused on refining its synthesis for greater efficiency and exploring novel, high-performance applications in advanced materials and electronics. A significant trend is the development of more selective catalysts for its production. The industrial synthesis of CPTCS via the hydrosilylation of allyl chloride with trichlorosilane (B8805176) has traditionally relied on platinum-based catalysts, such as Speier's or Karstedt's catalysts. magtech.com.cnresearchgate.net However, these reactions often suffer from low selectivity and the formation of significant byproducts. magtech.com.cn Recent research has demonstrated that rhodium-based catalysts, specifically a Rh(I) complex, can achieve drastically improved efficiency and selectivity (>99%), representing a major advancement over conventional platinum catalysts. nih.govresearchgate.net Other studies focus on optimizing platinum catalysts, for example, using dichloro-bis(triphenylphosphine) platinum(II) to suppress side reactions and achieve high yields. fishersci.pt
In the realm of materials science and electronics, CPTCS is being actively investigated for its role in creating self-assembled monolayers (SAMs). Researchers are using CPTCS to functionalize the surface of silicon dioxide (SiO₂) gate insulators in organic field-effect transistors (OFETs). nih.gov The chloropropyl group introduces a significant dipole moment, which creates a built-in electric field that can shift the transistor's threshold voltage and enhance charge injection, thereby improving device performance. nih.gov Another emerging application is in environmental science, where CPTCS is being studied for its ability to agglomerate and fix microplastics in water. The compound's reactivity allows it to form a solid hybrid silica matrix in a water-induced sol-gel process, trapping microplastic particles for removal. sigmaaldrich.com Research also continues into its use for modifying polymer microfluidic devices, where it helps to reduce the non-specific adsorption of proteins, a critical factor in many bioanalytical applications. google.com
Scope and Objectives of the Research Outline
The scope of this article is to provide a focused and scientifically detailed examination of the chemical compound this compound. The objective is to present information strictly within the predefined structure, beginning with the historical development of the broader field of organosilicon chemistry to provide context. The core of the article will then detail the specific significance of this compound in contemporary chemical synthesis and materials science, highlighting its role as a key chemical intermediate. Following this, the article will explore the current research landscape, presenting detailed findings on emerging trends and novel applications. The content is based on authoritative sources and is intended to be scientifically accurate and informative, complete with data tables for physical properties and synthesis parameters. All information related to dosage, administration, or safety profiles has been expressly excluded to maintain a strict focus on the chemical and material science aspects of the compound.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2550-06-3 | google.com |
| Molecular Formula | C₃H₆Cl₄Si | google.com |
| Molecular Weight | 211.98 g/mol | google.com |
| Appearance | Colorless to pale-yellow liquid | starshinechemical.com |
| Density | 1.35 - 1.36 g/cm³ at 20-25°C | |
| Boiling Point | 181-182 °C | merckmillipore.com |
| Flash Point | 84 °C | starshinechemical.com |
| Refractive Index (n_D_²⁰) | 1.465 - 1.47 | starshinechemical.commerckmillipore.com |
| InChI Key | OOXSLJBUMMHDKW-UHFFFAOYSA-N | cymitquimica.com |
Table 2: Selected Catalytic Systems for the Synthesis of this compound
| Catalyst System | Key Features & Findings | Source(s) |
| Rhodium(I) Complex ([RhCl(dppbzF)]₂) | Achieves excellent selectivity (>99%) and high efficiency (Turnover Number: 140,000). Overcomes many limitations of conventional Pt catalysts. | nih.govresearchgate.net |
| Dichloro-bis(triphenylphosphine) platinum(II) ([Pt(PPh₃)₂Cl₂]) | Notably suppresses side reactions, leading to a high yield of the desired product. Optimal reaction temperature is around 30-160°C. | fishersci.pt |
| Chloroplatinic Acid with Amine Promoters | Diarylamines can act as promoters to improve the reaction. However, without promoters, this catalyst can lead to significant byproduct formation. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro(3-chloropropyl)silane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl4Si/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXSLJBUMMHDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027492 | |
| Record name | Trichloro(3-chloropropyl)silane | |
| Source | EPA DSSTox | |
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Molecular Weight |
212.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-06-3 | |
| Record name | (3-Chloropropyl)trichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-06-3 | |
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| Record name | Trichloro(3-chloropropyl)silane | |
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| Record name | Trichloro(3-chloropropyl)silane | |
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| Record name | Silane, trichloro(3-chloropropyl)- | |
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| Record name | Trichloro(3-chloropropyl)silane | |
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| Record name | Trichloro(3-chloropropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TRICHLORO(3-CHLOROPROPYL)SILANE | |
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Synthetic Methodologies and Reaction Kinetics of 3 Chloropropyltrichlorosilane
Primary Synthesis Routes to 3-Chloropropyltrichlorosilane
The dominant and most economically significant method for synthesizing this compound is the hydrosilylation of allyl chloride with trichlorosilane (B8805176). nih.govproquest.com This reaction is one of the most critical catalytic reactions in the silicon industry, with thousands of tons of this compound produced annually via this route. nih.govnih.gov
Hydrosilylation of Allyl Chloride with Trichlorosilane
The hydrosilylation of allyl chloride with trichlorosilane is an atom-efficient addition reaction that yields this compound. However, the reaction can be unselective, leading to the formation of byproducts. proquest.comnih.gov The success of this synthesis heavily depends on the catalytic system employed, as well as the optimization of reaction conditions to maximize the yield and selectivity of the desired product.
A variety of transition-metal catalysts, particularly those based on platinum and rhodium, have been extensively studied and utilized for the hydrosilylation of allyl chloride. nih.govresearchgate.net While platinum-based catalysts are conventional, they can have limitations regarding functional group compatibility. nih.govproquest.com This has spurred research into alternative catalysts, such as those based on rhodium, which have demonstrated improved efficiency and selectivity. nih.govproquest.com
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild reaction conditions.
A notable example of a homogeneous platinum catalyst is dichloro-bis(triphenylphosphine)platinum(II) ([Pt(PPh₃)₂Cl₂]). This catalyst is effective in promoting the regioselective addition of trichlorosilane to allyl chloride.
Rhodium-based homogeneous catalysts have emerged as highly efficient alternatives. For instance, the Rh(I) catalyst [RhCl(dppbzF)]₂ (where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene) has shown exceptional performance. nih.govproquest.comnih.gov This catalyst achieves a remarkably high turnover number (TON) of 140,000 and a selectivity greater than 99% for this compound, surpassing conventional platinum catalysts. nih.govproquest.comnih.gov A mechanistic study suggests that the electron-withdrawing nature of the dppbzF ligand stabilizes the Rh(I) species, thereby suppressing the formation of the main byproduct, trichloropropylsilane. nih.gov
| Catalyst | Turnover Number (TON) | Selectivity (%) | Yield (%) | Reference |
|---|---|---|---|---|
| [RhCl(dppbzF)]₂ | 140,000 | >99 | >95 | nih.govproquest.comnih.gov |
| [Pt(PPh₃)₂Cl₂] | Data not available | High regioselectivity | Data not available | |
| Rh complex with dppbz ligand | Data not available | Trace amounts of byproduct | >95 | nih.gov |
Heterogeneous catalysts, where the active catalytic species is supported on a solid material, offer the significant advantage of easy separation from the reaction mixture, which simplifies product purification and catalyst recycling. bohrium.com The commercial production of this compound often utilizes platinum supported on carbon (Pt/C) as a heterogeneous catalyst. bohrium.com
Research has also explored the use of platinum supported on other materials, such as styrene-divinylbenzene (SDB) copolymers. bohrium.com These supports can offer greater stability of catalytic activity compared to traditional active carbon supports. researchgate.net The performance of these catalysts is influenced by the properties of the support material, such as its porosity and surface area. bohrium.com
| Catalyst | Support | Key Findings | Reference |
|---|---|---|---|
| Platinum | Carbon (Pt/C) | Used in commercial production. | bohrium.com |
| Platinum | Styrene-divinylbenzene (SDB) copolymer | Shows greater stability of catalytic activity than Pt/C. | researchgate.net |
The yield and selectivity of the hydrosilylation of allyl chloride are highly dependent on the reaction conditions. Optimization of parameters such as temperature, pressure, and the molar ratio of reactants is crucial for an efficient process.
The optimal reaction temperature for the synthesis of this compound is generally in the range of 30-160°C. For the highly selective rhodium-catalyzed system using [RhCl(dppbzF)]₂, the reaction proceeds efficiently under these conditions.
The mode of substrate addition has also been identified as a critical factor influencing the outcome of the reaction. icm.edu.pl Furthermore, the use of promoters, such as diarylamines, can improve the reaction when using certain platinum catalysts. However, in the absence of such promoters, some platinum catalysts can lead to significant byproduct formation.
A study focusing on a platinum-catalyzed hydrosilylation in an ionic liquid-organic biphasic system demonstrated continuous operation for 48 hours at constant activity and selectivity. researchgate.net This approach not only allowed for enhanced selectivity but also enabled the use of simple platinum tetrachloride (PtCl₄) as the platinum source. researchgate.net
Kinetic studies provide valuable insights into the reaction mechanism and help in optimizing reaction conditions. For the hydrosilylation of allyl chloride with trichlorosilane catalyzed by dichloro-bis(triphenylphosphine)platinum(II) ([Pt(PPh₃)₂Cl₂]), kinetic studies have shown a pseudo-first-order dependence on the substrate concentration. The activation energy for this specific catalytic system has been determined to be 46.2 kJ/mol.
A detailed mechanistic study of platinum-catalyzed hydrosilylation has further developed the well-established Chalk–Harrod mechanism. acs.org This study concluded that the coordination strength of the olefin has a decisive effect on the reaction kinetics. acs.org
Byproduct Formation and Selectivity Control
The formation of these byproducts arises from competing side reactions. For instance, propene can be generated, which can then undergo subsequent hydrosilylation to form propyltrichlorosilane. The selectivity towards the desired this compound is therefore a critical performance indicator for the catalytic system.
| Component | Composition (wt. %) - After 30 hours | Composition (wt. %) - After 80 hours |
| Trichlorosilane | 2.6 | 2.5 |
| Allyl chloride | 0.3 | 0.2 |
| Tetrachlorosilane | 17.6 | 18.3 |
| Propyltrichlorosilane | 3.8 | 3.6 |
| This compound | 74.5 | 74.2 |
| Other | 1.2 | 1.2 |
This table presents typical product mixture compositions at different operating times, illustrating the presence of significant byproducts.
Controlling selectivity is paramount for an efficient process. This can be achieved through several strategies:
Catalyst Selection : The choice of catalyst and associated ligands is crucial. Rhodium(I) catalysts, for example, have demonstrated the ability to achieve over 99% selectivity, a significant improvement over conventional platinum catalysts. nih.govnih.gov
Reaction Conditions : Optimizing reaction parameters such as temperature, pressure, and reactant ratios is essential.
Catalyst Loading and Reaction Time : Careful control over the amount of catalyst used and the duration of the reaction can help to minimize the formation of side products like tetrachlorosilane.
Post-synthesis purification, typically involving fractional distillation under reduced pressure, is necessary to isolate the high-purity this compound from unreacted starting materials and byproducts.
Alternative Synthetic Approaches and Novel Catalytic Systems
While platinum-based catalysts have historically dominated the industrial synthesis of this compound, concerns over cost, limited functional group compatibility, and environmental impact have driven research into alternative methods. nih.gov
Development of Environmentally Benign Synthetic Protocols
A key trend in chemical manufacturing is the development of "green" synthesis routes that are more sustainable and environmentally friendly. In the context of hydrosilylation, this includes exploring transition-metal- and solvent-free methods. One novel approach utilizes catalytic amounts of sodium tert-butoxide (NaOᵗBu), an earth-abundant alkali metal Lewis base. rsc.org This system, using diphenylsilane (B1312307) as the silane (B1218182) source, enables the regioselective Markovnikov hydrosilylation of various alkenes in high yields without the need for transition metals or organic solvents. rsc.org While not yet specified for this compound, this methodology represents a significant step towards more environmentally benign synthetic protocols in the broader field of hydrosilylation. rsc.org
Exploration of Non-Precious Metal Catalysts in Hydrosilylation
The high cost and limited availability of precious metals like platinum and rhodium have spurred the exploration of catalysts based on more abundant and less expensive base metals. nih.gov Iron and nickel, in particular, have emerged as promising alternatives.
Iron-Based Catalysts : Iron pincer complexes, specifically those with phosphinite-iminopyridine (PNN) ligands, have been shown to be efficient and selective catalysts for the anti-Markovnikov hydrosilylation of alkenes. acs.org These iron-based systems exhibit excellent functional group tolerance, a significant advantage over some precious metal catalysts. acs.org The development of these catalysts offers a low-cost and more environmentally friendly alternative for industrial hydrosilylation processes. acs.org
Nickel-Based Catalysts : Nickel complexes have also been successfully employed for hydrosilylation reactions. Arene-supported cationic nickel allyl complexes, for example, can catalyze the hydrosilylation of olefins at room temperature. rsc.orgresearchgate.net Furthermore, N-heterocyclic carbene (NHC) complexes of nickel have been used to control the regioselectivity of hydrosilylation, favoring the formation of vinylsilanes. organic-chemistry.org These findings demonstrate the potential of nickel-based systems as viable, cost-effective alternatives to traditional platinum catalysts.
Continuous Flow Synthesis Methodologies
The synthesis of this compound via the hydrosilylation of allyl chloride with trichlorosilane has been adapted to continuous flow methodologies, offering advantages in terms of process control, safety, and consistency. Continuous processing, particularly in integrated loop-tube reactors, allows for steady-state operation with constant temperature and pressure parameters, leading to uniform product quality.
Research into continuous flow processes has demonstrated the viability of this approach for industrial-scale production. In one documented continuous process, reactants are fed into an integrated loop-tube reactor system. The process is initiated with a starting batch of reactants to commence the exothermic reaction, after which continuous feed rates are established to maintain steady production. One such process was operated for an extended period of 48 hours, demonstrating constant activity and selectivity without the need for additional platinum catalyst, indicating minimal catalyst leaching. researchgate.net
The operational parameters for a continuous hydrosilylation process in a loop-tube reactor can be precisely controlled. The temperature is typically maintained in a range of 60°C to 120°C. google.com The catalyst, often a platinum compound, is introduced continuously at a concentration sufficient to drive the reaction efficiently, for example, at a rate that results in approximately 30 ppm in the reaction mixture. google.com
Detailed findings from a continuous synthesis process are outlined in the following table, showcasing the feed rates of the reactants and catalyst to yield this compound.
Table 1: Continuous Synthesis Parameters for this compound
| Parameter | Value | Unit |
| Reactant Feed 1 | ||
| Compound | Allyl Chloride | |
| Continuous Addition Rate | 1000 | g/hour |
| Reactant Feed 2 | ||
| Compound | Trichlorosilane | |
| Continuous Addition Rate | 1770 | g/hour |
| Catalyst Feed | ||
| Type | Platinum Catalyst Solution | |
| Continuous Addition Rate | 8 | g/hour |
| Target Product | ||
| Compound | This compound |
Data sourced from patent literature describing a continuous hydrosilylation process. google.com
Chemical Reactivity and Derivatization of 3 Chloropropyltrichlorosilane
Reactions at the Silicon Center
The silicon atom in 3-chloropropyltrichlorosilane is bonded to three chlorine atoms, which are excellent leaving groups. This structure makes the silicon center highly susceptible to nucleophilic attack, leading to the substitution of the chloro groups.
Hydrolysis Reactions and Silanol (B1196071) Formation
The silicon-chlorine bonds in this compound are highly susceptible to hydrolysis. In the presence of water, the compound readily reacts to replace the chlorine atoms with hydroxyl (-OH) groups, forming 3-chloropropylsilanetriol (B12792381) (Cl(CH₂)₃Si(OH)₃) and releasing hydrogen chloride (HCl) as a byproduct. innospk.comresearchgate.net This reaction is typically rapid and highly exothermic.
The hydrolysis process can be controlled by factors such as the concentration of water, temperature, and pH. researchgate.netresearchgate.net The resulting silanetriols are often unstable and prone to self-condensation, but under controlled, slightly acidic conditions, crystalline 3-chloropropylsilanetriol can be isolated. researchgate.netresearchgate.net The formation of silanols is a critical first step in the production of many silicone-based materials. iipseries.org The rate of hydrolysis can be influenced by the nature of the alkyl group attached to the silicon atom. researchgate.net
Condensation Reactions to Form Siloxane Bonds
The silanol groups formed during hydrolysis are highly reactive and can undergo condensation reactions with each other. libretexts.org In these reactions, two silanol groups combine to form a siloxane bond (Si-O-Si), eliminating a molecule of water. researchgate.net This process is the fundamental reaction for the formation of silicones.
The self-condensation of 3-chloropropylsilanetriol can lead to various structures, from simple dimers like 1,3-di(3-chloropropyl)-1,1,3,3-tetrahydroxydisiloxane to larger oligomers and polymers. researchgate.netresearchgate.net The condensation process is subject to acid-base catalysis, and controlling the pH is crucial to manage the reaction rate and the structure of the resulting products. researchgate.net
Alkoxylation and Transesterification Reactions (e.g., formation of 3-chloropropyltrimethoxysilane)
Beyond hydrolysis, the silicon-chlorine bonds can react with alcohols in a process known as alkoxylation to form alkoxysilanes. frontiersin.orgballestra.com A prominent example is the reaction of this compound with an alcohol like methanol (B129727) or ethanol (B145695) to produce 3-chloropropyltrialkoxysilanes, such as 3-chloropropyltrimethoxysilane (B1208415) or 3-chloropropyltriethoxysilane, respectively. chemicalbook.comchemicalbook.comgoogle.comgoogle.com This esterification reaction is a key industrial process for producing precursors for silane (B1218182) coupling agents. google.comgoogle.com
The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the silicon center, displacing a chloride ion. This is typically repeated until all three chlorine atoms are substituted. The process releases hydrogen chloride, which can be removed to drive the reaction to completion. google.comgoogle.com These alkoxylation reactions can be performed under various conditions, including in the vapor phase or in solution, and are often carried out in continuous reactor systems for industrial production. frontiersin.orggoogle.com
Below is a table summarizing typical reaction pathways for the synthesis of 3-chloropropyltrialkoxysilanes.
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |
| This compound | Methanol | 3-Chloropropyltrimethoxysilane | Heat, pressure, removal of HCl chemicalbook.comgoogle.com |
| This compound | Ethanol | 3-Chloropropyltriethoxysilane | Heat, pressure, removal of HCl chemicalbook.comgoogle.com |
| 3-Chloropropene | Triethoxysilane | 3-Chloropropyltriethoxysilane | Ru-B/γ-Al2O3 catalyst, 115°C chemicalbook.com |
Formation of Polysiloxanes and Silsesquioxanes
Through controlled hydrolysis and condensation reactions, this compound serves as a monomer for the synthesis of more complex macromolecular structures like polysiloxanes and silsesquioxanes. researchgate.netmdpi.comrsc.org
Polysiloxanes are polymers with a repeating Si-O backbone. Linear or branched polysiloxanes bearing the 3-chloropropyl group can be synthesized, which retain the reactive chlorine atom for further functionalization. researchgate.netmdpi.comresearchgate.netrsc.org
Silsesquioxanes are a specific class of organosilicon compounds with the empirical formula [RSiO₃/₂]n. wikipedia.org The hydrolysis and condensation of this compound or its alkoxide derivatives can lead to the formation of polyhedral oligomeric silsesquioxanes (POSS) where the R group is 3-chloropropyl. researchgate.netwikipedia.org These cage-like molecules, such as octa(3-chloropropylsilsesquioxane) ([Cl(CH₂)₃SiO₃/₂]₈), possess a rigid inorganic silica (B1680970) core and an organic exterior functionalized with chloropropyl groups. iipseries.orgwikipedia.orgmdpi.comvt.edu The synthesis often involves carefully controlled reaction conditions to favor the formation of these well-defined cage structures over random polymeric networks. researchgate.netwikipedia.org
Reactions at the Chloropropyl Moiety
The carbon-chlorine bond at the end of the propyl chain is a versatile functional group that can undergo a variety of transformations, most notably nucleophilic substitution reactions. scribd.comasccollegekolhar.inlibretexts.orglibretexts.orgyoutube.com This allows for the introduction of a wide array of organic functionalities onto the silane, siloxane, or silsesquioxane backbone.
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom in the 3-chloropropyl group acts as a leaving group and can be displaced by a wide range of nucleophiles. cfmats.com This reaction is fundamental to the role of chloropropyl-functionalized silanes as intermediates in the synthesis of other functional silanes. cfmats.com
Common nucleophiles include:
Amines: Reaction with ammonia (B1221849) or primary/secondary amines yields aminopropylsilanes. For example, 3-aminopropyltrimethoxysilane (B80574) can be synthesized from 3-chloropropyltrimethoxysilane. cfmats.com
Thiols: Thiolates can displace the chloride to form mercaptopropylsilanes, such as 3-mercaptopropyltrimethoxysilane. cfmats.com
Cyanides: The introduction of a cyano group is possible through reaction with cyanide salts.
Azides: Sodium azide (B81097) can be used to introduce the azido (B1232118) group, which can then be used in "click" chemistry reactions. mdpi.com
Alcohols/Phenols: Alkoxides or phenoxides can react to form ether linkages.
These substitution reactions are typically performed on the more stable alkoxysilane derivatives (e.g., 3-chloropropyltrimethoxysilane) rather than the highly reactive trichlorosilane (B8805176). cfmats.com The resulting organofunctional silanes are widely used as coupling agents, adhesion promoters, and surface modifiers in a vast range of materials and applications. For instance, the quaternization of dimethyl-n-octylamine by octa(3-chloropropylsilsesquioxane) is a key step in creating antimicrobial silsesquioxanes. wikipedia.org
The table below provides examples of functional silanes synthesized via nucleophilic substitution on a 3-chloropropylsilane precursor.
| Precursor | Nucleophile | Product |
| 3-Chloropropyltrimethoxysilane | Ammonia | 3-Aminopropyltrimethoxysilane cfmats.com |
| 3-Chloropropyltrimethoxysilane | Sodium hydrosulfide | 3-Mercaptopropyltrimethoxysilane cfmats.com |
| 3-Chloropropyltrimethoxysilane | Glycidol precursor | 3-Glycidoxypropyltrimethoxysilane cfmats.com |
| 3-Chloropropyltrimethoxysilane | Methacrylic acid precursor | 3-Methacryloxypropyltrimethoxysilane cfmats.com |
| Octa(3-chloropropylsilsesquioxane) | Dimethyl-n-octylamine | Quaternized antimicrobial silsesquioxane wikipedia.org |
Polymerization Reactions Involving the Chloropropyl Group
The chloropropyl group can serve as an active site for initiating polymerization, allowing for the growth of polymer chains directly from the silane molecule, a technique broadly known as "grafting from". psecommunity.orgnih.govwikipedia.org This is particularly useful for modifying surfaces, where the silane acts as an anchor, and the chloropropyl group initiates the formation of a dense layer of polymer brushes.
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique well-suited for this purpose. wikipedia.org The carbon-chlorine bond in the 3-chloropropyl group can act as an initiator for ATRP in the presence of a suitable transition metal catalyst (e.g., a copper-ligand complex). core.ac.uk When this compound is immobilized on a surface, the pendant chloro groups become surface-bound ATRP initiators. sigmaaldrich.com The addition of a monomer and the catalyst system triggers the growth of well-defined polymer chains from the surface, enabling precise control over the thickness, density, and composition of the grafted polymer layer.
Alternatively, the chloropropyl group can be chemically converted into other polymerizable functionalities for use in "grafting to" or "grafting through" approaches. nih.govcmu.edu For example, it can be converted to a methacrylate (B99206) group, which can then participate in conventional free-radical polymerization. cfmats.com
Table 3: Polymerization Strategies Involving the 3-Chloropropyl Group
| Strategy | Role of Chloropropyl Group | Polymerization Method | Example Monomers |
|---|---|---|---|
| "Grafting From" | Alkyl Halide Initiator | Atom Transfer Radical Polymerization (ATRP) | Styrene, (Meth)acrylates, Acrylamide |
| "Grafting To" / "Grafting Through" | Precursor to a polymerizable group (e.g., methacrylate) | Free-Radical Polymerization | N/A (Group is converted first) |
Advanced Materials Science Applications and Functionalization Research
Surface Modification and Interfacial Science
The dual reactivity of 3-chloropropyltrichlorosilane makes it an indispensable compound for altering the surface properties of various substrates, impacting interfacial adhesion, and enabling the tailored functionalization of materials.
The primary function of this compound in surface science is its ability to form self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon dioxide (SiO₂), glass, and metal oxides. This process is fundamental to its role as a coupling agent and surface functionalization molecule. The formation of a SAM is a multi-step process initiated by the high reactivity of the trichlorosilyl (B107488) group.
The mechanism involves the hydrolysis of the Si-Cl bonds in the presence of trace amounts of water, typically from the substrate surface or ambient moisture, to form reactive silanol (B1196071) (-SiOH) groups. These silanol groups then undergo a condensation reaction with the hydroxyl (-OH) groups present on the surface of the inorganic substrate. This reaction results in the formation of strong, stable, and covalent siloxane (Si-O-Si) bonds that anchor the molecule to the surface. As neighboring molecules assemble on the surface, they can also form cross-links with each other, creating a dense, ordered, and thin film. semanticscholar.orgnsf.gov This process leaves the chloropropyl group oriented away from the substrate, available for further chemical reactions.
Table 1: Mechanism of SAM Formation with this compound
| Step | Description | Chemical Transformation |
| 1. Hydrolysis | The trichlorosilyl (-SiCl₃) group reacts with surface moisture. | -SiCl₃ + 3H₂O → -Si(OH)₃ + 3HCl |
| 2. Condensation | The newly formed silanol groups react with hydroxyl groups on the substrate surface (Substrate-OH). | -Si(OH)₃ + HO-Substrate → Substrate-O-Si(OH)₂ + H₂O |
| 3. Covalent Bonding & Cross-linking | Stable siloxane (Si-O-Si) bonds are formed, anchoring the molecule. Adjacent molecules can also cross-link. | Further condensation reactions form a networked monolayer. |
A significant application of this compound is as a coupling agent or adhesion promoter, particularly in composite materials, coatings, and adhesives where strong bonding between dissimilar materials is required. innospk.cominnospk.com It effectively bridges the interface between an inorganic substrate (like glass fibers or fillers) and an organic polymer matrix. gelest.com
The trichlorosilyl end of the molecule forms durable covalent bonds with the inorganic surface as described above. gelest.com The exposed chloropropyl group at the other end can then interact with the organic phase. This interaction can occur through several mechanisms, including chemical reaction (e.g., nucleophilic substitution) with the polymer or by physically entangling with the polymer chains, thereby improving compatibility and interfacial adhesion. This molecular-level connection enhances the mechanical properties, durability, and resistance to environmental factors like moisture for the composite material. innospk.cominnospk.com
Organosilanes, including chlorosilanes, are widely used to create water-repellent or hydrophobic surfaces. innospk.comulprospector.com While the chloropropyl group itself is not intensely hydrophobic, the formation of a dense, well-organized self-assembled monolayer of this compound on a substrate can significantly reduce the surface energy. This creates a surface that exhibits hydrophobic characteristics, meaning it repels water. innospk.comulprospector.com
The development of these coatings relies on creating a low-energy surface, often combined with specific micro- or nanoscopic roughness. ulprospector.commdpi.com this compound can be used as a primary layer in a multi-step coating process. google.com After the initial silanization, the reactive chloro- group can be further modified with longer alkyl or fluorinated chains to achieve superhydrophobicity, where water contact angles exceed 150 degrees. google.com
The ability to form a stable SAM with an outward-facing reactive group makes this compound a valuable tool for the covalent immobilization of various nano- and micro-objects onto surfaces. Once the surface is treated and presents a layer of chloropropyl groups, these groups act as chemical "handles" for subsequent reactions.
This functionalized surface can be used to attach a wide array of molecules or particles, including:
Biomolecules: The chloro- group can be displaced by nucleophilic groups (like amines or thiols) found in proteins, enzymes, or DNA, which is a key step in the fabrication of biosensors and bioanalytical platforms. researchgate.netnih.gov
Catalysts: Homogeneous catalysts can be anchored to a solid support, preventing them from leaching into the product stream and allowing for easier recovery and reuse. gelest.com
Nanoparticles: Modifying surfaces with this compound can improve the dispersion and stability of nanoparticles in composites or be used to bind specific nanoparticles to a substrate for applications in electronics or diagnostics.
This strategy of surface functionalization is critical for creating advanced materials with highly specific surface properties and functionalities. nih.govresearchgate.net
Polymer and Composite Materials Development
Beyond surface modification, this compound is a foundational chemical intermediate in the synthesis of more complex materials.
This compound is a key starting material for the synthesis of other specialized organosilanes and silicone polymers. innospk.com Its utility as a precursor stems from the different reactivities of its two functional groups. For instance, it can be reacted with alcohols (e.g., methanol (B129727) or ethanol) to convert the highly reactive trichlorosilyl group into a more moderately reactive trialkoxysilyl group (e.g., trimethoxysilyl or triethoxysilyl). This reaction yields compounds like 3-chloropropyltrimethoxysilane (B1208415), which are often preferred as coupling agents in certain industrial applications due to their easier handling and less aggressive reaction byproducts. innospk.com This role as a versatile intermediate makes it a fundamental component in the broader production chain of advanced silicon-based materials. innospk.cominnospk.com
Synthesis of Silane (B1218182) Coupling Agents
This compound is a pivotal intermediate in the synthesis of a variety of functional silane coupling agents. silicone-surfactant.comgoogle.com These organosilicon compounds are characterized by a general structure, RSiX₃, where 'R' is an organofunctional group and 'X' represents a hydrolyzable group, such as a chloro or alkoxy group. The synthesis process typically involves the hydrosilylation of an unsaturated olefin containing a reactive group with trichlorosilane (B8805176) (HSiCl₃), followed by alcoholysis. silicone-surfactant.com Specifically, this compound is synthesized through the platinum-catalyzed addition of trichlorosilane to allyl chloride (3-chloropropene). silicone-surfactant.com
This intermediate can then be converted to other valuable silane coupling agents. For instance, it is a key raw material for producing 3-chloropropyltrialkoxysilanes, such as 3-chloropropyltriethoxysilane and 3-chloropropyltrimethoxysilane, through an esterification reaction with the corresponding alcohol. google.com These trialkoxysilanes, in turn, serve as precursors for a wide range of other silane coupling agents, including those with amino, mercapto, and acryloyloxy functionalities. google.com
The general mechanism for the action of these silane coupling agents involves the hydrolysis of the alkoxy groups to form reactive silanol groups (-SiOH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), and metal oxides, forming stable covalent siloxane bonds (Si-O-Si). gelest.com This anchors the silane to the inorganic surface, while the organofunctional group remains available to react and form covalent bonds with an organic polymer matrix. gelest.comdakenchem.com This dual reactivity allows silane coupling agents to act as a molecular bridge, enhancing adhesion and compatibility between dissimilar materials. dakenchem.com
Applications in Adhesives, Sealants, and Coatings
In the realm of adhesives, sealants, and coatings, silane coupling agents derived from this compound function as crucial adhesion promoters. dakenchem.comspecialchem.com Their primary role is to improve the bond between organic polymers and inorganic substrates. specialchem.com The incorporation of these additives enhances the resistance of the coating to being removed from the substrate, a critical factor for long-term protection and performance. specialchem.com
The mechanism of adhesion promotion involves the silane forming a durable "chemical bridge" at the interface of the adhesive or coating and the substrate. specialchem.com Organofunctional silanes improve the adhesion between the organic liquid coating and the inorganic substrate by forming permanent and strong bonds. specialchem.com They can be either blended into the adhesive formulation or applied as a primer to the substrate surface. sisib.com When used as a primer, a dilute solution of the silane is applied to the surface, and after the solvent evaporates, the silane molecules are positioned at the interface to facilitate bonding. sisib.com
The effectiveness of these silanes is particularly notable in moisture-curable silylated polymer systems used on substrates like concrete, where they can provide strong adhesion even on wet surfaces. google.com The silanol groups of the hydrolyzed silane bond with the substrate, while the organofunctional group reacts with the polymer matrix, leading to improved bond strength and hydrolytic stability. specialchem.com
Table 1: Methods of Application for Silane Adhesion Promoters
| Application Method | Description | Advantages | Disadvantages |
| Integral Blend | The silane is mixed directly into the coating, adhesive, or sealant formulation. sisib.com | Good for crosslinking and adhesion promotion; convenient one-step process. sisib.com | Potential for silane hydrolysis and condensation during storage, affecting shelf life. sisib.com |
| Primer | The silane is applied as a dilute solution to the substrate before the application of the coating. sisib.com | Highly efficient use of the silane for adhesion promotion as it is concentrated at the interface. sisib.com | Requires a two-step application process; does not contribute significantly to resin crosslinking. sisib.com |
Role in Rubber Products and Glass Fiber Reinforced Materials
Silane coupling agents are instrumental in the manufacturing of rubber products and glass fiber reinforced materials, where they enhance the compatibility and adhesion between the inorganic reinforcement (like glass fibers) and the organic rubber or polymer matrix. silicone-surfactant.comusi-chemical.com The surface of glass fibers is hydrophilic and inherently incompatible with most organic polymers, which are hydrophobic. This incompatibility can lead to poor stress transfer at the interface, compromising the mechanical properties of the composite material.
The application of silane coupling agents can be done either during the manufacturing of the glass fibers or by treating the woven fiber cloth before it is impregnated with the resin. usi-chemical.com In rubber composites, the addition of silane-treated glass fibers can improve properties such as skid resistance.
Preparation of Poly(silmethylene) as Precursors for Silicon Carbide (SiC) Fibers
This compound serves as a starting material for the synthesis of poly(silmethylene), a preceramic polymer that can be pyrolyzed to produce silicon carbide (SiC) fibers. najah.edudoaj.org SiC fibers are valued for their potential as lightweight construction materials in applications requiring high strength and modulus at elevated temperatures. najah.edu
A method has been developed for the production of poly(silmethylene) from this compound. The synthesis involves a Grignard reaction, where this compound is reacted with magnesium in ether. najah.edu This is followed by a series of steps to form the poly(silmethylene) polymer. The yield of this reaction is notably influenced by the duration and intensity of stirring during the synthesis. najah.edu
The resulting poly(silmethylene) polymer can then be converted into silicon carbide through pyrolysis. Thermal Gravimetric Analysis (TGA) of the polymer has shown that it can yield up to 70% of its weight as a ceramic material upon pyrolysis at 900°C. najah.edudoaj.org This high ceramic yield is a significant advantage over some other precursor systems. The structure of the synthesized poly(silmethylene) has been investigated using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. najah.edudoaj.org The properties of the final SiC fibers, such as their tensile strength and thermal stability, are dependent on the characteristics of the precursor polymer and the pyrolysis conditions. osti.govmdpi.com
Table 2: Synthesis and Pyrolysis of Poly(silmethylene) from this compound
| Step | Reactants/Conditions | Product | Key Findings |
| Polymer Synthesis | This compound, Magnesium, Ether | Poly(silmethylene) | The reaction yield is sensitive to stirring time and speed, with vigorous stirring for 5 days yielding 54%. najah.edu |
| Pyrolysis | Poly(silmethylene), High temperature (e.g., 900°C) | Silicon Carbide (SiC) | Achieves a ceramic yield of up to 70% as determined by TGA. najah.edudoaj.org |
Silica Polyamine Composites (SPCs) and Their Applications
This compound is a key reagent in the synthesis of silica polyamine composites (SPCs), which are advanced materials used for the recovery and removal of metal ions from aqueous solutions. researchgate.netunito.it These composites are organic-inorganic hybrid materials that combine the high ligand loading capacity of polymers with the robust and porous nature of silica gel. researchgate.net
The synthesis of SPCs involves the silanization of a silica gel surface, which is then grafted with a polyamine. This compound acts as the "anchor" silane, covalently bonding to the silica surface and providing a reactive chloropropyl group for the subsequent attachment of the polyamine. researchgate.net
Research has shown that the efficiency of these composites can be enhanced by co-silanizing the silica surface with a mixture of this compound and a diluent silane, such as methyltrichlorosilane. researchgate.netunito.it By creating a mixed silane surface layer, the number of anchor points for the polyamine is reduced. This leads to an increase in the number of "free amines" in the grafted polymer, which in turn enhances the metal uptake capacity and/or improves the kinetics of metal ion capture. researchgate.netunito.it These composites have shown effectiveness in various applications, including the separation of lanthanides, the recovery of valuable metals from acid mine drainage, and the removal of arsenic and selenium. researchgate.net
Table 3: Effect of Mixed Silanization on SPC Performance
| Silane Composition | Effect on Surface | Impact on Metal Recovery |
| 100% this compound | High density of anchor points for polyamine. | Lower number of free amines, potentially limiting metal capacity. |
| Mixture of this compound and Methyltrichlorosilane | Reduced density of anchor points, improved surface coverage. researchgate.netunito.it | Increased number of free amines, leading to higher metal capacity and/or improved capture kinetics. researchgate.netunito.it |
Development of Novel Soluble Polysilsesquioxanes
This compound is a precursor for the synthesis of monomers used in the development of novel soluble polysilsesquioxanes. nih.govmdpi.com These are a class of organosilicon polymers with a ladder-like or cage-like structure, represented by the general formula (RSiO₁.₅)ₙ. They are of interest for their thermal stability and potential applications in advanced materials, such as functional coatings. nih.gov
The synthesis pathway often involves the initial conversion of this compound to an alkoxylated derivative, such as (3-chloropropyl)trimethoxysilane or (3-chloropropyl)triethoxysilane. nih.govmdpi.com This is achieved through an alkoxylation reaction. nih.gov The resulting chloropropyl-functionalized alkoxysilane can then be further modified. For example, the chlorine atom can be substituted with a functional group, such as a glutarimide (B196013) or phthalimide (B116566) group, through a nucleophilic substitution reaction. nih.govmdpi.com
The functionalized monomer then undergoes hydrolytic polycondensation to form the soluble polysilsesquioxane. nih.govmdpi.com This process involves the hydrolysis of the alkoxy groups to silanols, followed by condensation to form a siloxane (Si-O-Si) backbone. mdpi.com The properties of the resulting polymer, such as its molecular weight and solubility, can be influenced by the reaction conditions, including pH. nih.gov These novel polysilsesquioxanes have been shown to form transparent film coatings with high thermal stability and resistance to ultraviolet radiation. nih.gov
Organosilanes in Microplastic Removal (Agglomeration-Fixation)
This compound is one of the organosilanes that has been investigated for the removal of microplastics from water using a technique known as agglomeration-fixation. mdpi.comresearchgate.net This process involves two main steps. First, the organosilane attaches to the surface of microplastic particles, causing them to agglomerate into larger, more easily removable masses. mdpi.com This is followed by a chemical fixation step, where the reactive groups of the organosilane undergo a water-induced sol-gel process to form a solid hybrid silica gel that encapsulates and immobilizes the microplastic particles. mdpi.com
The effectiveness of this removal process is highly dependent on the interaction between the organic group of the silane and the surface chemistry of the microplastic polymer. mdpi.com Studies have shown that the polar chloropropyl group of this compound has a strong interaction with polar polymers like polyvinyl chloride (PVC), leading to high removal efficiencies. mdpi.com However, for non-polar polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), the interaction is weak, and agglomeration may not occur. mdpi.com This highlights the potential for tailoring the organic group of the organosilane to target specific types of microplastics. While effective for certain polymers, the potential ecotoxicological hazards associated with chlorinated hydrocarbons may limit the practical application of this compound for environmental remediation. mdpi.com
Table 4: Removal Efficiency of this compound for Different Microplastics
| Microplastic Polymer | Polarity | Removal Efficiency (%) | Observations |
| Polyvinyl Chloride (PVC) | Polar | 80.7 | Strong interaction between the polar chloropropyl group and the PVC surface. mdpi.com |
| Polyester (PES) | Polar | 72.8 | Effective removal due to favorable interactions. mdpi.com |
| Polyamide (PA) | Polar | 54.4 | Moderate removal efficiency. mdpi.com |
| Polyethylene (PE) | Non-polar | 0 | No agglomerate formation observed due to the lack of interaction with the non-polar surface. mdpi.com |
| Polypropylene (PP) | Non-polar | 0 | No agglomerate formation observed. mdpi.com |
Catalysis and Pharmaceutical Research
Role as Catalyst or Catalyst Precursor in Hydrosilylation Reactions
This compound is a significant organosilicon compound primarily synthesized through the hydrosilylation of allyl chloride with trichlorosilane. This reaction is a cornerstone of the silicon industry, with production volumes exceeding 10,000 tons annually, highlighting its role as a key intermediate in the manufacturing of various silane coupling agents. nih.govmagtech.com.cn The efficiency and selectivity of this industrial-scale synthesis are critically dependent on the catalyst employed.
Traditionally, platinum-based catalysts, such as Speier's and Karstedt's catalysts, have been the industry standard for this process. magtech.com.cn However, these platinum catalysts can be associated with low selectivity and the formation of undesirable byproducts. magtech.com.cn Research has focused on modifying platinum complexes with various ligands and immobilizing them on supports to improve performance. magtech.com.cn The reaction mechanism, often described by the Chalk-Harrod mechanism, involves several steps: oxidative addition of the hydrosilane to the platinum center, coordination of the alkene, migratory insertion of the alkene into the platinum-hydride bond, and finally, reductive elimination of the this compound product. rsc.org The nature of the catalytic system and reaction conditions, such as the mode of substrate addition, significantly influence the yield and selectivity of the desired product. icm.edu.pl
More recent research has explored alternatives to conventional platinum catalysts to enhance efficiency and address limitations like functional group compatibility. nih.gov A notable advancement is the use of a Rhodium(I) catalyst, [RhCl(dppbzF)]2, which has demonstrated significantly improved efficiency and selectivity in the hydrosilylation of allyl chloride. nih.gov This rhodium-based system achieves a selectivity of over 99% and a turnover number (TON) of 140,000, showcasing a substantial improvement over traditional platinum catalysts. nih.gov
The development of more efficient and selective catalysts for the synthesis of this compound is an ongoing area of research, driven by the compound's industrial importance.
| Catalyst Type | Common Examples | Key Research Findings |
| Platinum-Based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | Widely used in industry, but can exhibit low selectivity and lead to byproduct formation. magtech.com.cn Modifications to ligands and immobilization on supports are strategies to improve performance. magtech.com.cn |
| Rhodium-Based | [RhCl(dppbzF)]₂ | Demonstrates superior selectivity (>99%) and efficiency (TON up to 140,000) compared to conventional platinum catalysts. nih.gov |
Exploration in Drug Delivery Systems and Biocompatibility Enhancement
The direct application of this compound in drug delivery systems or for biocompatibility enhancement is not extensively documented in current research literature. However, its role as a crucial precursor for other functionalized silanes that are used in these biomedical applications is well-established. innospk.comnbinno.com Organosilanes derived from this compound, such as (3-chloropropyl)trimethoxysilane (CPTMO) and 3-chloropropyltriethoxysilane (CPTES), are employed to modify the surfaces of biomaterials and nanoparticles. nbinno.comnih.gov
For instance, 3-chloropropyltriethoxysilane is used for the surface modification of titanium alloys to improve the adhesion of bioactive peptides, which is a critical step in enhancing the biocompatibility of medical implants. nih.gov Similarly, derivatives of this compound are used to functionalize nanoparticles for potential applications in targeted drug delivery. nbinno.com The utility of these related compounds stems from their ability to form stable covalent bonds with surfaces containing hydroxyl groups, thereby creating a platform for the subsequent attachment of biomolecules.
While this compound is a key building block in the synthesis of these surface-modifying agents, research has predominantly focused on the application of its less reactive trialkoxy derivatives in biomedical contexts.
Functionalization in Organic Electronics (e.g., OFETs)
In the field of organic electronics, the performance of devices such as Organic Field-Effect Transistors (OFETs) is highly dependent on the interface between the organic semiconductor and the dielectric layer. arxiv.org Surface functionalization using self-assembled monolayers (SAMs) of organosilanes is a widely adopted strategy to tailor the electronic properties of this interface. arxiv.orgutah.edu Trichlorosilanes are particularly effective for forming dense and stable SAMs on surfaces with hydroxyl groups, like silicon dioxide (SiO₂), a common gate dielectric. arxiv.org
The formation of an organosilane SAM on the dielectric surface can significantly influence the performance of an OFET. arxiv.org Research has shown that the growth of organosilane SAMs on the surface of organic semiconductors can lead to a dramatic increase in the surface conductivity of these materials. arxiv.orgarxiv.org This is attributed to the molecular dipoles of the SAM, which can induce a high density of mobile charge carriers in the organic semiconductor. arxiv.org
Characterization Techniques in 3 Chloropropyltrichlorosilane Research
Spectroscopic Methods
Spectroscopy is fundamental to the study of 3-Chloropropyltrichlorosilane, offering insights into its electronic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR)
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic environments of its ¹H, ¹³C, and ²⁹Si nuclei.
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the propyl chain. The electronegativity of the chlorine atom and the trichlorosilyl (B107488) group significantly influences the chemical shifts of the adjacent methylene (B1212753) (-CH₂-) groups, causing them to appear at distinct downfield positions.
¹³C NMR: The carbon-13 NMR spectrum reveals three distinct signals corresponding to the three carbon atoms of the propyl chain. The position of each signal is determined by the carbon's proximity to the electron-withdrawing chloro- and trichlorosilyl groups. qorganica.esbhu.ac.in The carbon bonded to the silicon atom (C1) and the carbon bonded to the chlorine atom (C3) are shifted significantly downfield compared to the central carbon (C2). qorganica.escompoundchem.comoregonstate.edu
²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. huji.ac.ilunige.ch For this compound, a single resonance is expected in the region characteristic of silicon atoms bonded to three chlorine atoms and one carbon atom. rsc.orgresearchgate.net The precise chemical shift provides direct evidence of the trichlorosilyl group's chemical environment. huji.ac.il
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Influences |
|---|---|---|---|
| ¹H | -CH₂-SiCl₃ | ~1.5 - 2.0 | Adjacent to SiCl₃ group |
| ¹H | -CH₂- | ~2.0 - 2.5 | Central methylene group |
| ¹H | -CH₂-Cl | ~3.5 - 3.8 | Adjacent to electronegative Cl atom |
| ¹³C | -CH₂-SiCl₃ | ~25 - 30 | Shielded by Si, deshielded by three Cl on Si |
| ¹³C | -CH₂- | ~27 - 32 | Central alkyl carbon |
| ¹³C | -CH₂-Cl | ~45 - 50 | Deshielded by electronegative Cl atom |
| ²⁹Si | -SiCl₃ | ~10 - 15 | R-SiCl₃ environment |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. vscht.cz The spectrum displays characteristic bands that confirm the presence of the alkyl chain, the C-Cl bond, and the Si-Cl bonds. gelest.comresearchgate.netijera.com
Key vibrational bands for this compound include:
C-H Stretching: Aliphatic C-H stretching vibrations from the propyl chain typically appear just below 3000 cm⁻¹.
CH₂ Bending: Scissoring and rocking vibrations of the methylene groups are observed in the 1450-1300 cm⁻¹ region.
C-Cl Stretching: The vibration of the carbon-chlorine bond gives rise to a characteristic absorption in the fingerprint region, generally between 800 and 600 cm⁻¹. researchgate.net
Si-Cl Stretching: The strong, asymmetric and symmetric stretching vibrations of the Si-Cl bonds in the trichlorosilyl group are prominent in the spectrum, typically found in the 620-450 cm⁻¹ range. gelest.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (aliphatic) | 2960 - 2850 | Medium-Strong |
| CH₂ Bend (scissoring) | ~1450 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
| Si-Cl Stretch (asymmetric & symmetric) | 620 - 450 | Very Strong |
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and confirming its molecular weight. The gas chromatograph separates the compound from any impurities, and the mass spectrometer then ionizes the molecule, which fragments in a predictable manner. chemguide.co.uklibretexts.orglibretexts.orggbiosciences.com
The mass spectrum of this compound is characterized by:
Molecular Ion (M⁺): The peak corresponding to the intact molecule. Due to the presence of four chlorine atoms, a complex isotopic pattern is observed, with significant peaks for various combinations of ³⁵Cl and ³⁷Cl isotopes. docbrown.info
Fragmentation Pattern: Common fragmentation pathways include the loss of a chlorine radical (M-Cl)⁺, cleavage of the propyl chain, and loss of HCl. libretexts.org The most abundant fragment, or base peak, often results from a cleavage that forms a stable carbocation or silyl (B83357) cation.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. ipfdd.de While not used to analyze the bulk liquid, XPS is crucial for studying substrates that have been modified with this compound. strath.ac.uk After application to a surface, the trichlorosilyl group hydrolyzes and condenses to form a polysiloxane film.
XPS analysis of such a film would reveal:
Si 2p: The binding energy of the Si 2p peak would be consistent with silicon in a siloxane (Si-O-Si) network, typically around 102-104 eV. researchgate.net
Cl 2p: The presence of the Cl 2p peak (around 200-201 eV) would confirm that the chloropropyl group is intact on the surface.
C 1s: The high-resolution C 1s spectrum can be deconvoluted to show components for C-C/C-H bonds (~285.0 eV) and the C-Cl bond at a higher binding energy (~286-287 eV).
O 1s: An O 1s signal would be present from the substrate and the newly formed siloxane bridges.
Thermal Analysis
Thermal analysis techniques are employed to study the effect of heat on this compound, providing information about its thermal stability and decomposition behavior.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.comeltra.comnih.goveltra.com For the volatile this compound monomer, TGA would show a single weight loss step corresponding to its evaporation at its boiling point.
The primary use of TGA in this context is to evaluate the thermal stability of materials after surface modification with the silane (B1218182). A typical TGA experiment on a treated substrate (e.g., silica (B1680970) or a polymer) would show an enhanced thermal stability compared to the untreated material. The decomposition of the grafted organosilane layer would be observed as a weight loss at a temperature higher than the evaporation temperature of the monomer, indicating its covalent attachment to the surface.
| Sample | Expected Thermal Event | Approximate Temperature Range (°C) | Interpretation |
|---|---|---|---|
| This compound (neat liquid) | Evaporation | 100 - 180 | Complete mass loss corresponding to boiling/evaporation. |
| Substrate + Grafted Silane Layer | Decomposition of Organic Moiety | 250 - 450 | Mass loss due to the thermal breakdown of the chloropropyl groups. |
| Substrate + Grafted Silane Layer | Siloxane Network Decomposition | > 500 | Further mass loss at higher temperatures from the degradation of the siloxane backbone. |
Microscopic and Diffraction Techniques in this compound Research
The characterization of surfaces and materials modified with this compound is crucial for understanding the outcomes of its application in research and industry. Microscopic and diffraction techniques are pivotal in elucidating the structural and morphological changes that occur upon its use. These methods provide detailed insights into the crystalline nature, surface topography, and particle size distribution of materials functionalized with this silane.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystallographic structure of a material. In the context of this compound research, XRD is primarily employed to analyze the crystalline structure of substrates or nanoparticles before and after surface modification with the silane. By comparing the diffraction patterns, researchers can assess whether the functionalization process has altered the crystalline integrity of the material.
When X-rays interact with a crystalline solid, they are diffracted at specific angles determined by the material's crystal lattice, in accordance with Bragg's Law. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
Detailed Research Findings:
In studies involving the functionalization of nanoparticles, such as zinc oxide (ZnO) or iron oxide (Fe₃O₄), with analogous silanes, XRD analysis is a standard characterization step. For instance, the XRD patterns of ZnO nanoparticles are typically analyzed to confirm that the wurtzite crystal structure is retained after the surface is coated with a silane layer. The absence of new peaks related to the silane itself is expected, as the amorphous silane layer is not thick enough to produce a distinct diffraction pattern. However, changes in peak intensity or the appearance of amorphous halos can indicate the presence of the coating.
| Material | Modification | Key XRD Finding |
|---|---|---|
| Zinc Oxide (ZnO) Nanoparticles | Functionalization with (3-aminopropyl)triethoxysilane | The characteristic peaks of the ZnO wurtzite structure are preserved, indicating no change in the crystalline core. |
| Iron Oxide (Fe₃O₄) Nanoparticles | Coating with (3-Chloropropyl)trimethoxysilane | The diffraction peaks corresponding to the magnetite crystal structure remain unchanged after surface modification. |
| Cellulose Nanofibrils | Surface modification with 3-aminopropyl triethoxysilane | A decrease in the crystallinity index is observed due to the contribution of the amorphous silane layer. |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface. In research involving this compound, AFM is instrumental in visualizing and quantifying the surface morphology of substrates, such as silicon wafers or glass slides, after the deposition of a silane layer.
The technique works by scanning a sharp tip, attached to a cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are measured and used to create a topographic map. AFM can achieve resolution down to the nanometer scale, making it ideal for studying self-assembled monolayers (SAMs) of silanes.
Detailed Research Findings:
Studies on the self-assembly of similar organosilanes, like 3-aminopropyltrimethoxysilane (B80574), on silicon substrates have utilized AFM to characterize the resulting films. These analyses reveal that the surface morphology is highly dependent on the reaction conditions. AFM images can show the formation of a smooth and uniform monolayer or the presence of aggregates and nodules, which can be several nanometers high and 50-100 nm in diameter. nih.gov
The root-mean-square (RMS) roughness is a key parameter obtained from AFM data, which quantifies the surface texture. For a bare silicon substrate, the RMS roughness is typically very low (on the order of angstroms). After silanization, an increase in RMS roughness can indicate the formation of a complete or partial silane layer. For example, the RMS roughness of a carboxyl-terminated 3-aminopropyltrimethoxysilane self-assembled monolayer was found to increase with longer modification times, indicating a more developed film structure.
| Substrate | Modification | Modification Time | RMS Roughness (nm) |
|---|---|---|---|
| Silicon | COOH-terminated APTMS SAM | 1 hour | 0.647 |
| Silicon | COOH-terminated APTMS SAM | 2 hours | 0.907 |
| Silicon | COOH-terminated APTMS SAM | 3 hours | 1.211 |
| Silicon | COOH-terminated APTMS SAM | 4 hours | 1.272 |
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a technique used to determine the size distribution of small particles in suspension or polymers in solution. In the context of this compound research, DLS is particularly useful for characterizing the hydrodynamic diameter of nanoparticles before and after surface functionalization.
DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in a liquid. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.
Detailed Research Findings:
In the synthesis and modification of nanoparticles, DLS is a routine characterization method to monitor changes in particle size. For example, when silica nanoparticles are functionalized with 3-chloropropyltriethoxysilane to create hydrophobic coatings, DLS can be used to measure the size of the resulting particles in suspension. The results can show an increase in the hydrodynamic diameter after functionalization, confirming the presence of the silane layer on the nanoparticle surface.
The polydispersity index (PDI) is another important parameter obtained from DLS measurements, which indicates the breadth of the particle size distribution. A low PDI value (typically < 0.2) suggests a monodisperse or narrowly distributed population of nanoparticles, which is often desirable for controlled applications.
| Nanoparticle System | State | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| p(HEMA-ran-GMA) nanoparticles | Unfunctionalized | 220 | 0.107 |
| p(HEMA-ran-GMA) nanoparticles | Transferrin-functionalized | 285 | 0.045 |
| Silica Nanoparticles | Functionalized with 3-chloropropyltriethoxysilane | < 50 | Not Reported |
Theoretical and Computational Studies of 3 Chloropropyltrichlorosilane
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens to examine the electronic structure and reactivity of 3-Chloropropyltrichlorosilane. These ab initio and density functional theory (DFT) methods allow for the prediction of molecular properties and the exploration of reaction mechanisms with a high degree of accuracy.
Electronic Structure Analysis
The electronic structure of this compound is fundamental to its chemical behavior. The molecule consists of a propyl chain substituted with a chlorine atom at one end and a trichlorosilyl (B107488) (-SiCl₃) group at the other. The highly electronegative chlorine atoms bonded to the silicon atom create a significant electron-withdrawing effect, rendering the silicon atom highly electrophilic. This makes it susceptible to nucleophilic attack, a key step in its hydrolysis.
Computational studies on analogous organosilanes reveal the nature of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For molecules with a trichlorosilyl group, the LUMO is typically centered on the silicon atom, specifically on the σ*-antibonding orbitals of the Si-Cl bonds. This indicates that the initial step of a nucleophilic attack, for instance by a water molecule during hydrolysis, will target the silicon center.
Table 1: Calculated Electronic Properties of a Model Trichlorosilane (B8805176)
| Property | Calculated Value | Significance |
| HOMO Energy | -9.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital, indicating the molecule's susceptibility to accept electrons. |
| HOMO-LUMO Gap | 8.3 eV | A larger gap generally implies higher kinetic stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Reaction Pathway Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving 3-CPTCS, particularly its hydrolysis and subsequent condensation. DFT studies on the hydrolysis of chlorosilanes have elucidated the reaction mechanism. The process is generally accepted to proceed via a nucleophilic substitution (SN2-Si) mechanism.
The initial step involves the formation of a pentacoordinate silicon intermediate, where a water molecule attacks the electrophilic silicon atom. This is followed by the departure of a chloride ion, which is subsequently protonated by the attacking water molecule to form hydrochloric acid and a silanol (B1196071) group (-Si(OH)Cl₂). This process can repeat until all three chlorine atoms are replaced by hydroxyl groups, forming 3-chloropropylsilanetriol (B12792381).
Theoretical calculations have determined the activation barriers for these hydrolysis steps. The energy barrier for the first hydrolysis step is typically the highest, with subsequent steps often having lower activation energies. The presence of additional water molecules can also play a catalytic role by facilitating proton transfer through hydrogen-bonded networks, thereby lowering the activation barriers.
Table 2: Calculated Activation Energies for the Hydrolysis of a Model Trichlorosilane
| Reaction Step | Activation Energy (kcal/mol) | Reaction Description |
| First Hydrolysis | 15 - 20 | R-SiCl₃ + H₂O → R-Si(OH)Cl₂ + HCl |
| Second Hydrolysis | 12 - 17 | R-Si(OH)Cl₂ + H₂O → R-Si(OH)₂Cl + HCl |
| Third Hydrolysis | 10 - 15 | R-Si(OH)₂Cl + H₂O → R-Si(OH)₃ + HCl |
Note: These values are representative for the hydrolysis of a trichlorosilane and are based on computational studies of analogous compounds. The exact values for 3-CPTCS may vary.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 3-CPTCS molecules, particularly their interactions with surfaces and their self-assembly into larger structures. These simulations model the movement of atoms and molecules over time, offering insights into processes that are difficult to observe experimentally.
Interfacial Interactions
A primary application of 3-CPTCS is the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces like silica (B1680970) (SiO₂). MD simulations of analogous alkyltrichlorosilanes on silica surfaces have provided a detailed picture of this process.
The simulations show that the initial interaction is governed by the physisorption of the silane (B1218182) molecules onto the surface. The trichlorosilyl headgroup orients towards the surface hydroxyl groups. In the presence of trace amounts of water, the hydrolysis of the Si-Cl bonds to Si-OH groups occurs. These newly formed silanol groups then form hydrogen bonds with the surface hydroxyls.
The subsequent and crucial step is the condensation reaction, where a covalent siloxane (Si-O-Si) bond is formed between the silane and the surface, releasing a molecule of water. MD simulations can track the orientation and conformation of the grafted molecules, revealing how the packing density and the nature of the organic tail (in this case, the chloropropyl group) influence the structure of the resulting monolayer. The simulations indicate that the final orientation of the alkyl chains is a result of the interplay between the grafting density and the van der Waals interactions between adjacent chains.
Polymerization Mechanisms
Following the initial grafting to a surface, the hydrolyzed 3-CPTCS molecules can also undergo intermolecular condensation, leading to the formation of a cross-linked polysiloxane network. MD simulations can model this polymerization process.
These simulations reveal that the extent of cross-linking is highly dependent on the reaction conditions, such as the concentration of water and the surface coverage of the silane. In solution, hydrolyzed silanes can form small oligomeric species which then deposit onto the surface. On the surface, lateral condensation between adjacent grafted molecules leads to a more robust and stable monolayer. The simulations can help visualize the formation of these siloxane bridges and predict the final morphology of the polymeric film.
Kinetic Modeling of Complex Reaction Networks
The hydrolysis and condensation of this compound involve a complex network of reversible and irreversible reactions. Kinetic modeling aims to develop mathematical models that can predict the rate of these reactions and the evolution of different chemical species over time.
Hydrolysis: The stepwise replacement of chloride ions with hydroxyl groups.
Homocondensation: The reaction between two hydrolyzed silane molecules to form a siloxane bond.
Heterocondensation: The reaction of a hydrolyzed silane molecule with a surface hydroxyl group.
Each of these steps has an associated rate constant that is influenced by factors such as temperature, pH, and catalyst concentration. For instance, the hydrolysis of chlorosilanes is known to be autocatalytic, as the produced HCl can catalyze further hydrolysis.
A general kinetic model for this system would consist of a set of coupled ordinary differential equations, with each equation describing the rate of change of the concentration of a specific species (e.g., the starting silane, partially hydrolyzed intermediates, fully hydrolyzed silanetriol, and various oligomers).
Table 3: Key Parameters in Kinetic Models of Silane Hydrolysis and Condensation
| Parameter | Description | Influence on Reaction Rate |
| Rate Constants (k) | Intrinsic reactivity of each reaction step. | Higher k leads to faster reactions. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Lower Ea results in a faster rate, especially at lower temperatures. |
| pH | Acidity or basicity of the reaction medium. | Both acid and base can catalyze hydrolysis and condensation, with different mechanisms and rate dependencies. |
| Water Concentration | A reactant in hydrolysis. | The rate of hydrolysis is dependent on the water concentration, often following a complex order. |
| Temperature | Affects the kinetic energy of molecules. | Higher temperatures generally lead to faster reaction rates, following the Arrhenius equation. |
While a complete and detailed kinetic model for the entire reaction network of 3-CPTCS is a significant undertaking, simplified models focusing on the initial rates of hydrolysis and condensation can provide valuable insights for controlling the surface modification process. For example, kinetic studies on the hydrosilylation of allyl chloride with trichlorosilane, the industrial synthesis route for 3-CPTCS, have been performed to optimize catalyst performance and reaction yield.
Environmental Considerations and Sustainability in 3 Chloropropyltrichlorosilane Research
Environmental Fate and Transformation Studies
The environmental behavior of 3-Chloropropyltrichlorosilane is largely dictated by its high reactivity, particularly with water. This reactivity minimizes the persistence of the parent compound in the environment but shifts the focus to the fate of its transformation products.
This compound is characterized by its reactive trichlorosilyl (B107488) (-SiCl₃) group, which undergoes rapid and spontaneous hydrolysis in the presence of moisture. This process is the primary degradation pathway in most environmental compartments. The reaction with water cleaves the silicon-chlorine bonds, leading to the formation of 3-chloropropylsilanetriol (B12792381) and three molecules of hydrogen chloride (HCl).
The resulting 3-chloropropylsilanetriol is significantly more water-soluble than the parent compound. oecd.org These silanetriol molecules are themselves reactive and can undergo self-condensation to form larger, more complex polysiloxane structures, which are generally stable and less mobile in the environment. oecd.org The ultimate environmental fate involves the slow degradation of these materials. For analogous compounds, it has been noted that while the parent substance is hydrolytically unstable, the resulting Si-C bond does not undergo further hydrolysis. oecd.org
Further degradation in the environment can occur through microbial action and, in the atmosphere, through reactions with hydroxyl radicals. oecd.org However, due to its rapid hydrolysis, significant atmospheric concentrations of the parent compound are not expected. oecd.org
Table 1: Environmental Fate Parameters of Chloropropylsilanes Note: Data for the closely related 3-chloropropyltrimethoxysilane (B1208415) (CPTMO) is often used to infer the environmental behavior of this compound due to the similar reactive nature of the silane (B1218182) functional group.
| Parameter | Value/Observation | Source |
| Parent Compound | ||
| Hydrolytic Half-Life | Highly rapid; analogous CPTMO has a half-life of 53.3 minutes at pH 7 and 25°C. | oecd.org |
| Primary Degradation Pathway | Rapid hydrolysis to form 3-chloropropylsilanetriol and HCl. | |
| Atmospheric Fate | Unlikely to persist due to rapid hydrolysis with atmospheric moisture. | oecd.org |
| Primary Hydrolysis Product (3-chloropropylsilanetriol) | ||
| Water Solubility | Estimated at 65,000 mg/L (high). | oecd.org |
| Further Transformation | Condensation to form polysiloxanes. | oecd.org |
| Atmospheric Half-Life | Estimated at 1.3 days via reaction with OH radicals. | oecd.org |
The potential for this compound to bioaccumulate in organisms is considered to be very low. oecd.org This is a direct consequence of its hydrolytic instability. The parent molecule does not persist in aqueous environments long enough to be taken up and stored in the fatty tissues of organisms. oecd.org Therefore, bioaccumulation of the parent substance is not anticipated. oecd.org The focus then shifts to the bioaccumulation potential of its hydrolysis products. The primary product, 3-chloropropylsilanetriol, has a high estimated water solubility and a low estimated octanol-water partition coefficient (log Kow of -1.13), indicating a low potential for bioaccumulation. oecd.org
Green Chemistry Approaches in Synthesis
The primary industrial route to this compound is the hydrosilylation of allyl chloride with trichlorosilane (B8805176), typically using a platinum-based catalyst. Green chemistry principles are being applied to this process to improve its efficiency and reduce its environmental footprint.
While the main hydrosilylation reaction is an addition reaction that does not inherently produce byproducts, side reactions can occur, leading to the formation of undesired substances such as propyltrichlorosilane and silicon tetrachloride. google.com Research into greener synthesis focuses on the development of highly selective catalysts that maximize the yield of the desired this compound while minimizing these impurities. google.com For instance, processes using specific platinum-containing polymeric organosiloxane-ammonium catalysts have been developed to achieve high yields with a reduced amount of unwanted byproducts. google.com Optimizing the molar ratio of reactants is another strategy to control the reaction and prevent the formation of byproducts, thereby reducing waste and potential environmental pollution. google.com
A key goal in green chemistry is to minimize or eliminate the use of solvents and reduce energy consumption. The hydrosilylation reaction to produce this compound is often performed without a solvent, using the liquid reactants themselves as the reaction medium. This aligns with the principle of solvent-free synthesis.
Table 2: Green Chemistry Strategies in this compound Synthesis
| Strategy | Approach | Benefit | Source |
| Byproduct Reduction | Use of highly selective polymeric platinum catalysts. | Increases yield of desired product; reduces formation of propyltrichlorosilane and silicon tetrachloride. | google.com |
| Optimization of reactant molar ratios. | Minimizes unreacted starting materials and side reactions. | google.com | |
| Low-Energy Process | Development of highly active platinum complexes (e.g., [Pt(PPh₃)₂Cl₂]). | Enables reaction at lower temperatures (e.g., 30°C), reducing energy consumption. | |
| Solvent-Free Process | Conducting the reaction "neat" without bulk solvents. | Eliminates solvent waste, separation steps, and associated environmental impact. | N/A |
Waste Management and Recycling of Catalysts
Effective waste management and catalyst recycling are critical for the economic and environmental sustainability of this compound production. The catalysts used, typically based on platinum, are expensive and environmentally sensitive precious metals. google.com
To facilitate recovery and reuse, research has moved towards using heterogeneous or immobilized catalysts. nsf.govnih.gov For example, a platinum catalyst supported on a polymeric organosiloxane matrix has been shown to be stable over extended operating times, showing no significant signs of abrasion, which indicates its suitability for recycling in a continuous or batch process. google.com The ability to easily separate the catalyst from the product mixture (e.g., through filtration) allows it to be reused for multiple reaction cycles, reducing costs and preventing the release of platinum into waste streams. nsf.gov
Future Research Directions and Challenges
Development of Highly Selective and Sustainable Catalytic Systems
The industrial synthesis of 3-Chloropropyltrichlorosilane predominantly relies on the hydrosilylation of allyl chloride with trichlorosilane (B8805176), a reaction traditionally catalyzed by platinum-based systems. magtech.com.cn While effective, these catalysts can suffer from issues related to cost, selectivity, and sustainability. nih.govproquest.com A significant research thrust is therefore aimed at developing alternative catalytic systems that are not only highly selective but also align with the principles of green chemistry. mdpi.comresearchgate.net
A notable advancement in this area is the development of rhodium-based catalysts. For instance, the Rh(I) catalyst [RhCl(dppbzF)]2 has demonstrated drastically improved efficiency and selectivity (over 99%) in the hydrosilylation of allyl chloride with trichlorosilane, achieving a turnover number of 140,000. nih.govproquest.com This represents a significant improvement over conventional platinum catalysts and opens avenues for further exploration of base-metal catalysts to enhance environmental sustainability. nih.govproquest.com
Future research in this domain will likely focus on:
Non-precious metal catalysts: Investigating catalysts based on abundant and less toxic metals to replace platinum and rhodium.
Homogeneous and heterogeneous catalysis: Developing both soluble and supported catalysts that offer high activity, selectivity, and ease of separation and recycling. magtech.com.cn
Photocatalytic systems: Exploring light-induced catalytic processes that can operate under milder conditions, potentially reducing energy consumption and byproduct formation. acs.org
Organocatalysis: Investigating the use of small organic molecules as catalysts, which can be a more sustainable and cost-effective alternative to metal-based systems. zmsilane.com
Table 1: Comparison of Catalytic Systems for Hydrosilylation of Allyl Chloride
| Catalyst Type | Example | Key Advantages | Research Focus |
|---|---|---|---|
| Conventional Platinum | Speier's catalyst, Karstedt's catalyst | Established industrial process | Improving selectivity, immobilization magtech.com.cn |
| Rhodium-based | [RhCl(dppbzF)]2 | High selectivity (>99%), high turnover number (140,000) nih.govproquest.com | Cost reduction, ligand design researchgate.net |
| Gold Nanoparticles | Au/ZrO2 | Use of waste materials as feedstock, mild reaction conditions eurekalert.org | Broadening substrate scope, catalyst stability eurekalert.org |
| Organocatalysts | Proline, Imidazoles | Metal-free, biodegradable, cost-effective zmsilane.com | Enhancing activity and selectivity for hydrosilylation reactions zmsilane.com |
Novel Applications in Emerging Technologies (e.g., Biotechnology, Advanced Electronics)
The bifunctional nature of this compound makes it an ideal molecule for surface modification, a critical process in many emerging technologies. Its trichlorosilyl (B107488) group can anchor to inorganic substrates, while the chloropropyl group provides a reactive site for the attachment of a wide range of organic molecules.
In biotechnology , this capability is being explored for the development of advanced biosensors and drug delivery systems. nbinno.comkit.edu By functionalizing the surface of sensor chips or nanoparticles, specific biomolecules such as enzymes, antibodies, or DNA can be immobilized. sinica.edu.twnih.gov This allows for the highly sensitive and selective detection of biological targets. Future research will likely focus on:
Developing novel surface chemistries for the oriented immobilization of biomolecules to enhance biosensor performance.
Creating biocompatible and biodegradable nanoparticles functionalized with this compound derivatives for targeted drug delivery. nbinno.com
Designing "smart" surfaces that can respond to biological stimuli.
In advanced electronics , this compound and its derivatives are used as coupling agents and surface modifiers in the fabrication of semiconductors and other electronic components. gbxfsilicones.com They can improve the adhesion between different materials, enhance the performance of coatings, and be used to create self-assembled monolayers that modify the electronic properties of surfaces. sigmaaldrich.com Key areas for future research include:
The development of new silane-based materials for dielectric layers in transistors and capacitors.
The use of this compound in the fabrication of flexible and transparent electronics.
The design of functionalized surfaces for organic light-emitting diodes (OLEDs) and photovoltaics.
In-depth Understanding of Structure-Property Relationships in Derivatized Materials
The performance of materials derived from this compound is intrinsically linked to their molecular structure and organization. A deeper understanding of these structure-property relationships is crucial for the rational design of materials with tailored functionalities.
Future research will leverage advanced characterization techniques to probe these relationships at the molecular level. This includes:
Spectroscopic methods (FTIR, NMR): To elucidate the chemical structure and bonding at interfaces. mdpi.com
Microscopy techniques (SEM, TEM, AFM): To visualize the morphology and dispersion of fillers within a polymer matrix.
Thermal analysis (TGA, DSC): To evaluate the thermal stability and phase behavior of derivatized materials. mdpi.com
Mechanical testing: To correlate molecular structure with macroscopic properties such as tensile strength, modulus, and toughness. mdpi.com
By systematically varying the molecular architecture of this compound derivatives and characterizing the resulting materials, researchers can build predictive models that will guide the design of new materials with enhanced performance. researchgate.net
Computational Design of New Silane-based Materials
Computational modeling and simulation are becoming increasingly powerful tools in materials science, offering the potential to accelerate the discovery and design of new materials. postquantum.com In the context of this compound, computational methods can provide insights that are difficult to obtain through experiments alone.
Molecular dynamics (MD) simulations can be used to study the interaction of this compound and its derivatives with surfaces at the atomic level. mdpi.commdpi.com This can help in understanding the mechanisms of self-assembled monolayer formation and the influence of different functional groups on the structure and stability of the resulting films. researchgate.netnih.gov MD simulations are also valuable for predicting the mechanical properties of polymer composites by modeling the interface between silane-modified fillers and the polymer matrix.
Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of silane (B1218182) molecules. rsc.orgaspbs.com This can aid in the design of new catalysts for the synthesis of this compound and in predicting the properties of novel silane-based materials for electronic applications.
The integration of these computational approaches with experimental validation will be a key driver of innovation in the field. The ability to computationally screen large numbers of candidate molecules and predict their properties will significantly reduce the time and cost associated with the development of new high-performance materials. quantumatk.com
Table 2: Computational Methods in Silane Material Design
| Computational Method | Application Area | Predicted Properties/Insights |
|---|---|---|
| Molecular Dynamics (MD) | Surface modification, polymer composites | Adsorption energies, interfacial structure, mechanical properties mdpi.comresearchgate.net |
| Density Functional Theory (DFT) | Catalyst design, electronic materials | Reaction mechanisms, electronic band structure, reactivity aspbs.com |
| Quantum Computing | Advanced materials discovery | Accurate calculation of molecular properties, catalyst design postquantum.com |
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing 3-chloropropyltrichlorosilane via hydrosilylation of allyl chloride?
- Methodological Answer : The reaction of allyl chloride with trichlorosilane is optimally catalyzed by dichloro-bis(triphenylphosphine) platinum(II) ([Pt(PPh₃)₂Cl₂]) at 30°C. This catalyst enhances regioselectivity and yield by stabilizing intermediates in the Chalk–Harrod mechanism. Kinetic studies show pseudo-first-order dependence on substrate concentration, with an activation energy of 46.2 kJ/mol. Side products (e.g., tetrachlorosilane) can be minimized by controlling catalyst loading and reaction time .
| Parameter | Optimal Value/Range | Reference |
|---|---|---|
| Catalyst | Pt(PPh₃)₂Cl₂ | |
| Temperature | 30°C | |
| Activation Energy (Eₐ) | 46.2 kJ/mol |
Q. How can this compound be purified and characterized for polymer synthesis applications?
- Methodological Answer : Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product from unreacted trichlorosilane and oligomeric byproducts. Characterization via ¹H NMR is critical: the proton environment of the chloropropyl group (δ ~1.8–2.2 ppm for CH₂Cl) distinguishes the monomer from cyclic oligomers or linear carbosilanes. Residual chlorine content can be quantified by elemental analysis .
Advanced Research Questions
Q. What kinetic models explain competing pathways in the hydrosilylation reaction to form this compound?
- Methodological Answer : A consecutive–competitive kinetic model accounts for parallel pathways involving surface-bound platinum intermediates. The rate equation derived from IR spectroscopy and thermogravimetric data is:
Here, and represent rate constants for non-catalytic and catalytic pathways, respectively. Deviations from linearity in catalyst dependence suggest surface saturation effects .
Q. How does this compound functionalize silicon dioxide surfaces in organic electronics?
- Methodological Answer : Self-assembled monolayers (SAMs) are formed by immersing SiO₂ substrates in 3 mM solutions of this compound in anhydrous toluene for 3 hours. The chloropropyl group introduces a dipole moment (~75° contact angle), shifting the threshold voltage in pentacene-based OFETs by 10–15 V. X-ray photoelectron spectroscopy (XPS) confirms covalent Si–O–Si bonding at the interface .
| Property | Value/Outcome | Reference |
|---|---|---|
| Contact Angle (θ) | 75° | |
| Threshold Voltage Shift | 10–15 V |
Q. How do competing oligomerization pathways affect the structural integrity of polysiloxanes derived from this compound?
- Methodological Answer : Grignard reactions with this compound yield a mixture of linear poly(siloxanes) and cyclic oligomers. ¹H NMR δ 0.6–1.5 ppm (Si–CH₂) and δ 3.5–4.0 ppm (Si–O–Si) differentiate polymer chains from undesired cyclics. Adjusting reaction stoichiometry (e.g., LiAlH₄ reduction) favors linear growth, while elevated temperatures promote cyclization .
Q. What safety protocols mitigate risks during experimental handling of this compound?
- Methodological Answer : Use inert-atmosphere gloveboxes for air-sensitive reactions. Personal protective equipment (PPE) must include nitrile gloves, chemical goggles, and flame-resistant lab coats. Spills require neutralization with sodium bicarbonate before disposal. Ventilation systems must maintain airborne concentrations below 1 ppm (ACGIH guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
